Abiraterone

Descripción general

Descripción

Abiraterona es un antiandrógeno potente que se utiliza principalmente en el tratamiento del cáncer de próstata metastásico resistente a la castración y el cáncer de próstata metastásico de alto riesgo sensible a la castración . Es un inhibidor selectivo de la enzima 17α-hidroxilasa/C17,20-liasa (CYP17), que desempeña un papel crucial en la biosíntesis de andrógenos . La abiraterona se administra a menudo en forma de su profármaco, acetato de abiraterona, para mejorar su estabilidad y absorción .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del acetato de abiraterona suele implicar un proceso de cuatro pasos a partir de la dehidroepiandrosterona . Los pasos clave incluyen:

Condensación: La dehidroepiandrosterona se condensa con hidrato de hidrazina en etanol utilizando ácido sulfúrico como catalizador para formar un intermedio de hidrazona.

Yodación: El intermedio se trata con yodo en presencia de 1,1,3,3-tetrametilguanidina para producir 17-yodoandrosta-5,16-dien-3β-ol.

Acoplamiento de Suzuki: El compuesto yodado se somete a acoplamiento cruzado de Suzuki con 3-(dietilboril)piridina utilizando un catalizador de paladio para formar abiraterona.

Acetilación: Finalmente, la abiraterona se acetila para producir acetato de abiraterona.

Métodos de producción industrial: La producción industrial del acetato de abiraterona implica rutas sintéticas similares, pero optimizadas para la fabricación a gran escala. Se emplean técnicas como la evaporación de disolventes, la compactación directa y la granulación por fusión para mejorar la biodisponibilidad y la estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La abiraterona se somete a varias reacciones químicas, entre ellas:

Oxidación: La abiraterona puede oxidarse para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertir la abiraterona en sus correspondientes alcoholes.

Sustitución: La abiraterona puede participar en reacciones de sustitución, particularmente en presencia de halógenos.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Se utilizan agentes halogenantes como el yodo o el bromo en condiciones suaves.

Productos principales: Los principales productos que se forman a partir de estas reacciones incluyen abiraterona hidroxilada, derivados de abiraterona reducidos y compuestos de abiraterona halogenados .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Metastatic Castration-Resistant Prostate Cancer

Abiraterone was first approved for use in men with metastatic castration-resistant prostate cancer (mCRPC) who had previously received chemotherapy. The pivotal Phase III trial demonstrated that patients treated with this compound plus prednisone had a median overall survival of 14.8 months compared to 10.9 months for those receiving placebo plus prednisone .

2. Newly Diagnosed Metastatic Castration-Sensitive Prostate Cancer

Recent studies have expanded the application of this compound to newly diagnosed metastatic castration-sensitive prostate cancer (mCSPC). In a double-blind, placebo-controlled trial involving 1,199 patients, those receiving this compound alongside standard androgen-deprivation therapy showed significantly improved overall survival (not reached vs. 34.7 months for placebo) and radiographic progression-free survival (33.0 months vs. 14.8 months for placebo) .

Summary of Key Clinical Trials

Real-World Evidence

Recent studies have also investigated the effectiveness of this compound compared to enzalutamide, another androgen receptor inhibitor. A large cohort analysis indicated that patients receiving this compound had a median overall survival of 20.6 months compared to 22.5 months for those on enzalutamide . This suggests that while both drugs are effective, there may be differences in outcomes based on patient demographics and clinical characteristics.

Case Studies

Case Study 1: Efficacy in Older Patients

A retrospective cohort study highlighted that older patients (≥75 years) treated with this compound exhibited shorter median overall survival compared to those treated with enzalutamide, indicating a potential need for personalized treatment approaches based on age and comorbidities .

Case Study 2: Combination Therapy

In another study exploring combination therapies, patients receiving this compound along with enzalutamide showed improved outcomes over those receiving either drug alone, suggesting that dual inhibition of androgen signaling pathways could enhance therapeutic efficacy in select populations .

Mecanismo De Acción

La abiraterona ejerce sus efectos inhibiendo de forma selectiva e irreversible la enzima 17α-hidroxilasa/C17,20-liasa (CYP17), que es esencial para la biosíntesis de andrógenos . Al bloquear esta enzima, la abiraterona reduce la producción de testosterona y otros andrógenos, lo que inhibe el crecimiento de las células de cáncer de próstata dependientes de andrógenos . Los objetivos moleculares incluyen las glándulas suprarrenales, los testículos y los tumores de próstata .

Compuestos similares:

Singularidad de la abiraterona: La singularidad de la abiraterona radica en su mecanismo de acción. Inhibe la biosíntesis de andrógenos a nivel enzimático, mientras que otros compuestos como la bicalutamida y la enzalutamida actúan a nivel del receptor . Esto hace que la abiraterona sea especialmente eficaz en los casos en que los inhibidores de la señalización del receptor de andrógenos son menos eficaces.

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound’s uniqueness lies in its mechanism of action. It inhibits androgen biosynthesis at the enzymatic level, whereas other compounds like bicalutamide and enzalutamide act at the receptor level . This makes this compound particularly effective in cases where androgen receptor signaling inhibitors are less effective.

Actividad Biológica

Abiraterone acetate, a selective inhibitor of androgen biosynthesis, has revolutionized the treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and emerging research findings.

This compound functions primarily by inhibiting the enzyme CYP17A1, which is crucial for androgen production in the adrenal glands, testes, and prostate tumor cells. This inhibition leads to a significant reduction in serum and intratumoral androgen levels, which are essential for the growth and survival of prostate cancer cells. The compound's action is not limited to androgen suppression; it also exhibits unique biological effects on bone metabolism.

Bone Metabolism Effects

Recent studies have demonstrated that this compound possesses both anabolic and anti-resorptive properties in bone tissue. Specifically, it promotes osteoblast differentiation while inhibiting osteoclast activity. This dual action results in enhanced bone formation and reduced bone resorption, which is particularly beneficial for patients with skeletal metastases.

- In Vitro Findings : this compound treatment resulted in:

- Clinical Observations : In a cohort study involving 49 mCRPC patients treated with this compound:

Clinical Efficacy

This compound has been extensively evaluated in clinical trials, demonstrating substantial benefits for patients with advanced prostate cancer.

Key Clinical Trials

- STAMPEDE Trial : This ongoing multi-arm trial has shown that adding this compound to standard hormone therapy significantly improves overall survival and delays disease progression compared to hormone therapy alone. Notably:

- Phase III Trials : this compound has been compared with other treatments like enzalutamide. In a recent analysis involving over 5,500 patients:

Case Studies

Case Study Example : A patient involved in the STAMPEDE trial reported a dramatic reduction in prostate-specific antigen (PSA) levels from 47 ng/ml at diagnosis to less than 0.1 ng/ml after three months on this compound. The patient experienced manageable side effects and maintained low PSA levels over an extended period .

Emerging Research Findings

Recent studies have explored the potential of combining this compound with other therapies to enhance treatment outcomes:

- Combination Therapy : The addition of drugs like olaparib (a PARP inhibitor) alongside this compound has shown promise in improving radiographic progression-free survival rates in mCRPC patients, regardless of their genetic background .

- Bone Health Studies : Ongoing research aims to further elucidate the mechanisms by which this compound influences bone metabolism and its potential protective effects against skeletal-related events in cancer patients .

Propiedades

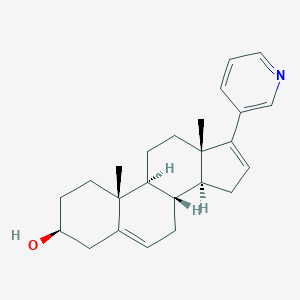

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOSMCIZMLWJML-VJLLXTKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879993 | |

| Record name | Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Abiraterone is an orally active inhibitor of the steroidal enzyme CYP17A1 (17 alpha-hydroxylase/C17,20 lyase). It inhibits CYP17A1 in a selective and irreversible manner via covalent binding mechanism. CYP17A1 is an enzyme that catalyzes the biosynthesis of androgen and is highly expressed in testicular, adrenal, and prostatic tumor tissue. More specifically, abiraterone inhibits the conversion of 17-hydroxyprognenolone to dehydroepiandrosterone (DHEA) by the enzyme CYP17A1 to decrease serum levels of testosterone and other androgens. | |

| Record name | Abiraterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

154229-19-3 | |

| Record name | Abiraterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abiraterone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abiraterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S,10R,11S,15S)-2,15-dimethyl-14-(pyridin-3-yl)tetracyclo[8.7.0.0²,�.0¹¹,¹�] heptadeca-7,13-dien-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G819A456D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.